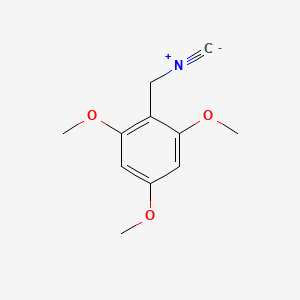
2-(4-Methanesulfonylphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methanesulfonylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the methanesulfonyl group attached to the phenyl ring makes this compound unique and significant in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methanesulfonylphenyl)piperidine typically involves the reaction of 4-methanesulfonylbenzaldehyde with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of catalysts such as palladium or rhodium complexes can also be employed to improve the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methanesulfonylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of piperidine derivatives with reduced functional groups.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-(4-Methanesulfonylphenyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methanesulfonylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group plays a crucial role in binding to these targets, thereby modulating their activity. The compound may also influence various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in inflammation and cell survival.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylsulfonylphenyl)piperidine
- 2-(4-Chlorophenyl)piperidine
- 2-(4-Nitrophenyl)piperidine
Uniqueness
2-(4-Methanesulfonylphenyl)piperidine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C12H17NO2S |
|---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
2-(4-methylsulfonylphenyl)piperidine |
InChI |
InChI=1S/C12H17NO2S/c1-16(14,15)11-7-5-10(6-8-11)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3 |
InChI Key |
ALVOZMFRAZGPGD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((Allyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13590058.png)
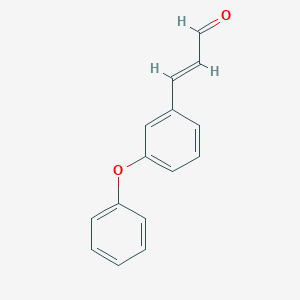
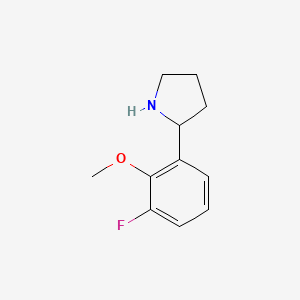

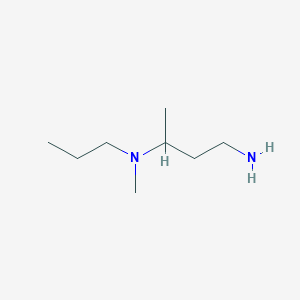
![1-[(Naphthalen-2-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13590104.png)
![6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylicacid](/img/structure/B13590108.png)

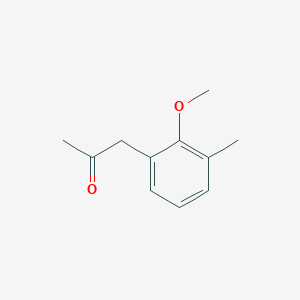
![1-[(2,3-Dimethylphenyl)methyl]piperazine](/img/structure/B13590139.png)
![3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13590144.png)
